2-methoxy-4-methylbenzohydrazide
Description
2-Methoxy-4-methylbenzohydrazide is a benzohydrazide derivative characterized by a methoxy group at the 2-position and a methyl group at the 4-position of the benzene ring (Figure 1). It is synthesized by refluxing the corresponding methyl ester with hydrazine monohydrate in ethanol, achieving a high yield of 92% . The compound exhibits a melting point of 109–110°C and an Rf value of 0.2 in a 3:2 n-hexane:EtOAc solvent system, indicating moderate polarity . Benzohydrazides are widely studied for their biological activities (e.g., antimicrobial, anticancer) and utility as ligands in coordination chemistry .
Properties
CAS No. |
103956-11-2 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methoxy-4-methylbenzohydrazide |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-7(9(12)11-10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
FANPCOOUWUJXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methylbenzohydrazide typically involves the reaction of 2-methoxy-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-methoxy-4-methylbenzoic acid+hydrazine hydrate→this compound+water
The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxy-4-methylbenzoic acid, while reduction can produce hydrazine derivatives.
Scientific Research Applications
General Reaction Scheme
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : 2-Methoxy-4-methylbenzohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it a valuable building block in organic chemistry.
2. Biology
- Enzyme Inhibition Studies : The compound has been utilized to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific molecular targets, potentially modulating metabolic pathways.
- Antioxidant Activity : Research has indicated that derivatives of benzohydrazides, including this compound, exhibit antioxidant properties. These compounds may help in preventing oxidative stress-related diseases .
3. Industry
- Materials Production : In industrial applications, this compound is used in the formulation of specialty chemicals and materials, such as polymers and coatings that require specific properties.
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
- Antiglycation Activity : A series of hydrazone derivatives synthesized from related benzoylhydrazides demonstrated significant antiglycation activity, suggesting that similar compounds could be developed for therapeutic purposes against diabetes-related complications .
- Pharmacological Investigations : The compound has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. Various derivatives have shown promise in inhibiting cancer cell growth and exhibiting antibacterial effects against specific pathogens .
Mechanism of Action
The mechanism of action of 2-methoxy-4-methylbenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds Compared :
- 2-Methoxy-4-methylbenzohydrazide : Methoxy (2-position), methyl (4-position).
- 4-Methoxybenzhydrazide (CAS 2869-34-3): Methoxy (4-position) .
- 4-Ethoxybenzohydrazide : Ethoxy (4-position) .
- N'-{2-Nitrobenzylidene}-2-methoxy-4-methylbenzohydrazide : Hydrazone derivative with a nitrobenzylidene group .
- 4-(Dimethylamino)benzohydrazide: Strong electron-donating dimethylamino group (4-position) .
Substituent Impact :
- Electron-Donating Groups: The methyl group in this compound is a weaker electron donor compared to methoxy or ethoxy groups. Methoxy and ethoxy substituents enhance solubility in polar solvents due to hydrogen bonding .
- Electron-Withdrawing Groups : Derivatives like N'-{2-nitrobenzylidene}-2-methoxy-4-methylbenzohydrazide incorporate nitro groups, which increase electrophilicity and reactivity in subsequent reactions (e.g., nucleophilic substitutions) .
Physical Properties
- Melting Points: this compound: 109–110°C . 4-Methoxybenzhydrazide: Likely higher due to stronger intermolecular hydrogen bonding from the para-methoxy group.
Reactivity and Derivative Formation
- Hydrazone Synthesis: this compound readily forms hydrazones with aldehydes (e.g., 4-dimethylaminobenzaldehyde), yielding ligands for coordination complexes .
- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance nucleophilicity of the hydrazide –NH2 group, facilitating condensation with aldehydes. Conversely, electron-withdrawing nitro groups in derivatives reduce basicity but stabilize conjugated systems .
Comparative Data Table
Biological Activity
2-Methoxy-4-methylbenzohydrazide, a hydrazide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of hydrazones known for their diverse pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O2. Its structure includes a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzene ring, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. A study evaluating various hydrazones found that compounds similar to this compound demonstrated notable antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values varied, indicating differing levels of effectiveness against specific microbial targets .
Antidiabetic Activity
The antiglycation potential of related hydrazone compounds has been explored in vitro. For instance, a series of 4-methoxybenzoylhydrazones showed varying degrees of antiglycation activity, with IC50 values ranging from 216.52 µM to 748.71 µM . Although specific data for this compound is limited, its structural similarity suggests potential efficacy in inhibiting protein glycation, which is crucial in diabetes management.
Anticancer Activity
Hydrazone derivatives have also been investigated for anticancer properties. A related study highlighted that certain hydrazone compounds exhibited growth inhibition against tumor cell lines using the MTT assay . Although direct studies on this compound are scarce, the presence of similar functional groups in other hydrazones suggests it may possess comparable anticancer activity.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
